molecular formula C15H19N3 B14503839 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole CAS No. 63177-68-4

1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole

Cat. No.: B14503839
CAS No.: 63177-68-4
M. Wt: 241.33 g/mol
InChI Key: YYNDGBUBUVOAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole is a heterocyclic compound that features both pyrrolidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole typically involves the formation of the pyrrolidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of 1-benzylpyrrolidine with 2-methylimidazole under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzylpyrrolidin-3-yl-methanol
  • (S)-(-)-1-Benzyl-3-pyrrolidinol
  • ®-(+)-1-Benzyl-3-pyrrolidinol

Comparison: 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole is unique due to the presence of both pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

63177-68-4

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-2-methylimidazole

InChI

InChI=1S/C15H19N3/c1-13-16-8-10-18(13)15-7-9-17(12-15)11-14-5-3-2-4-6-14/h2-6,8,10,15H,7,9,11-12H2,1H3

InChI Key

YYNDGBUBUVOAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.